molecular formula C12H15N3OS B14907110 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Cat. No.: B14907110
M. Wt: 249.33 g/mol
InChI Key: KGHORPHINIXSKT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: 1152952-35-6) is a heterocyclic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, connected via a thioether linkage to a 1-methylimidazole moiety. This compound is classified as a pharmaceutical intermediate or fine chemical, suggesting its utility in synthesizing bioactive molecules or functional materials .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C12H15N3OS/c1-8-6-10(9(2)14-8)11(16)7-17-12-13-4-5-15(12)3/h4-6,14H,7H2,1-3H3

InChI Key

KGHORPHINIXSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CSC2=NC=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, such as 2,5-dimethylpyrrole, through cyclization reactions.

    Formation of the Imidazole Ring: Synthesis of 1-methylimidazole from precursors like glyoxal and methylamine.

    Thioether Linkage Formation: Coupling the pyrrole and imidazole rings via a thioether linkage using reagents like thiols and alkyl halides under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, functional groups, and linkage types. Key examples include:

Compound Name Core Structure Functional Groups Biological Activity (if reported)
Target Compound Pyrrole-imidazole thioether ketone 2,5-dimethylpyrrole, 1-methylimidazole, thioether Not reported
4a (1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one) Benzimidazole-oxadiazole thioether Benzimidazole, oxadiazole, thioether Anti-inflammatory (63.35% inhibition)
1f (1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) Sulfonyl ketone Chloromethylphenyl, sulfonyl Not reported
5-Hydroxy-1-phenyl-1H-pyrazol-4-yl derivative Pyrazole-dione Pyrazole, diketone Synthetic intermediate

Key Observations:

  • Heterocyclic Diversity: The target compound’s pyrrole-imidazole system contrasts with benzimidazole-oxadiazole (4a) or pyrazole-dione () frameworks.
  • Linkage Type : The thioether bridge in the target compound and 4a differs from sulfonyl groups in 1f. Thioethers offer greater lipophilicity but lower oxidative stability compared to sulfones .

Physicochemical Properties

  • Melting Points: Compound 1f: 137.3–138.5°C .

Stability and Reactivity

  • Thioethers : Prone to oxidation, forming sulfoxides or sulfones. This contrasts with sulfonyl derivatives (e.g., 1f), which are more stable but less reactive .
  • Heterocycles : The electron-rich pyrrole and imidazole rings may participate in π-π stacking or hydrogen bonding, influencing molecular interactions.

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